REACTION_SMILES
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[Cl:1][c:2]1[c:3]2[c:7]([c:8]([O:12][S:13]([C:14]([F:15])([F:16])[F:17])(=[O:18])=[O:19])[c:9]([Cl:11])[cH:10]1)[C:6](=[O:20])[CH2:5][CH2:4]2.[I-:22].[Na+:21].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[Cl:1][c:2]1[c:3]2[c:7]([c:8]([I:22])[c:9]([Cl:11])[cH:10]1)[C:6](=[O:20])[CH2:5][CH2:4]2
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Name
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O=C1CCc2c(Cl)cc(Cl)c(OS(=O)(=O)C(F)(F)F)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2c(Cl)cc(Cl)c(OS(=O)(=O)C(F)(F)F)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C1CCc2c(Cl)cc(Cl)c(I)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |